molecular formula C20H23NO4 B5608369 ethyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate

ethyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate

Cat. No. B5608369
M. Wt: 341.4 g/mol
InChI Key: WIELOPPOHTVXTM-UHFFFAOYSA-N
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Description

"Ethyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate" is a compound of interest in chemical research, particularly in the context of synthesis and analysis of molecular structure and properties. It belongs to a class of organic compounds known for their diverse applications in various fields including medicinal chemistry and materials science.

Synthesis Analysis

  • Synthesis Techniques : The synthesis of similar compounds involves multi-step reactions, often starting with acetoacetic esters and proceeding through various intermediates (Selič, Grdadolnik, & Stanovnik, 1997).
  • Spectroscopic and Theoretical Studies : Compounds with similar structures have been characterized using spectroscopic methods and theoretical calculations, including vibrational frequency analysis and molecular orbital studies (Koca et al., 2014).

Molecular Structure Analysis

  • Crystal Structure : Determination of crystal structures and molecular modeling are crucial for understanding the conformation and stacking behavior of such compounds (Lai et al., 2007).

Chemical Reactions and Properties

  • Chemical Reactions : These compounds can participate in various chemical reactions, forming different heterocyclic systems and fused rings. These reactions are pivotal in the development of pharmacologically active compounds (Malešič et al., 1997).
  • Chemical Properties : The functional groups present in these molecules largely determine their reactivity and interaction with other chemicals. This is key in their application in synthetic chemistry (Soršak et al., 1998).

Physical Properties Analysis

  • Physical Form : Determining the physical form, such as the crystalline structure, helps in understanding the stability and solubility of the compound (Manolov et al., 2012).
  • Melting and Boiling Points : These properties are essential for practical applications and handling of the compound.

Chemical Properties Analysis

  • Reactivity : Understanding the reactivity of the compound towards different reagents and conditions is crucial for its application in synthesis (Sunthankar et al., 1990).
  • Stability : The stability of the compound under various conditions (temperature, pH, etc.) is key for its storage and use in different reactions.

Safety and Hazards

As with any chemical compound, handling “ethyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate” would require appropriate safety precautions. It’s important to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

ethyl 3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-20(23)16-6-5-7-17(12-16)21-19(22)13-25-18-10-8-15(9-11-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIELOPPOHTVXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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